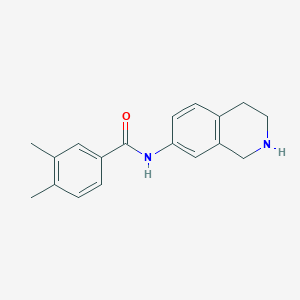
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate, also known as EZA, is a chemical compound with potential applications in scientific research. It is a cyanoacrylate derivative and has been reported to exhibit antitumor and anti-inflammatory activities.
Applications De Recherche Scientifique
Ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit antitumor and anti-inflammatory activities. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to reduce inflammation in animal models of arthritis and colitis. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been investigated for its potential use as a fluorescent probe for imaging of cancer cells.
Mécanisme D'action
The exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is not fully understood. However, it has been suggested that ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been reported to exhibit low toxicity in vitro and in vivo. In addition, ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has been shown to have good stability in various solvents and under different pH conditions. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to have good membrane permeability, which makes it a potential candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its potential use as a fluorescent probe for imaging of cancer cells. ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate has also been reported to exhibit antitumor and anti-inflammatory activities, which makes it a potential candidate for drug development. However, one of the limitations of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate. One direction is to investigate the potential use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a drug for the treatment of cancer and inflammatory diseases. Another direction is to explore the use of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a fluorescent probe for imaging of cancer cells. In addition, further studies are needed to elucidate the exact mechanism of action of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate and to investigate its potential side effects.
Méthodes De Synthèse
The synthesis of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate involves the reaction of cyanoacetic acid ethyl ester with 2-azepanone in the presence of a base, such as potassium carbonate or sodium hydride. The reaction yields ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate as a yellowish solid with a melting point of around 80-82°C. The purity of ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate can be determined using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)9(8-12)10-6-4-3-5-7-13-10/h13H,2-7H2,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXRHZKCPKQIV-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCCN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCCCN1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)





